![molecular formula C20H26ClNO2 B2525335 N-(2-hydroxyéthyl)-2-[2-(4-chlorophényl)-2-adamantyl]acétamide CAS No. 400085-11-2](/img/structure/B2525335.png)
N-(2-hydroxyéthyl)-2-[2-(4-chlorophényl)-2-adamantyl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide is a synthetic compound with a molecular formula of C20H26ClNO2 It is characterized by the presence of an adamantane core, a chlorophenyl group, and a hydroxyethyl acetamide moiety
Applications De Recherche Scientifique
2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of adamantane with 4-chlorobenzyl chloride, followed by the introduction of the hydroxyethyl acetamide group through a series of reactions including amide formation and hydroxylation. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process suitable for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the adamantane core or the chlorophenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Mécanisme D'action
The mechanism of action of 2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The adamantane core is known to interact with various receptors and enzymes, potentially modulating their activity. The chlorophenyl group may contribute to the compound’s binding affinity and specificity, while the hydroxyethyl acetamide moiety can influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(4-bromophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide
- 2-[2-(4-fluorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide
- 2-[2-(4-methylphenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide
Uniqueness
2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structural features make it a valuable candidate for various applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c21-18-3-1-15(2-4-18)20(12-19(24)22-5-6-23)16-8-13-7-14(10-16)11-17(20)9-13/h1-4,13-14,16-17,23H,5-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOUTJBZNBTLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NCCO)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
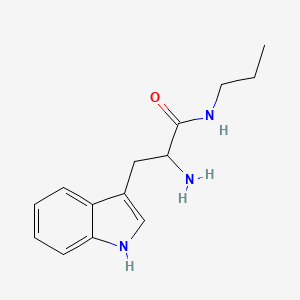
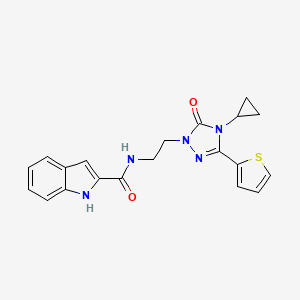
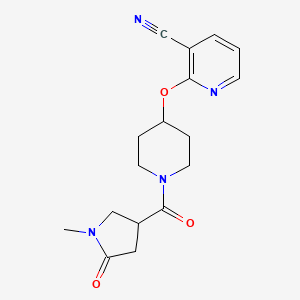
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525258.png)
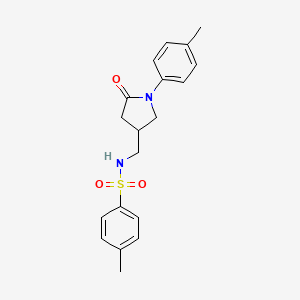
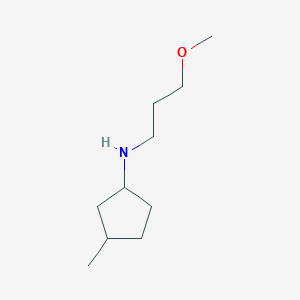
![N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2525263.png)
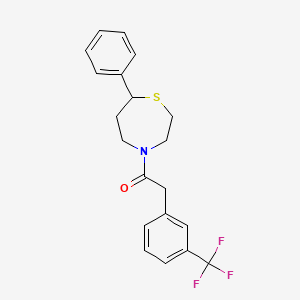
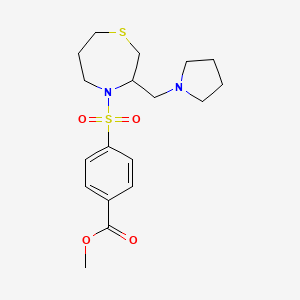
![11-(4-Butoxyphenyl)-5-{[(3,4-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2525266.png)
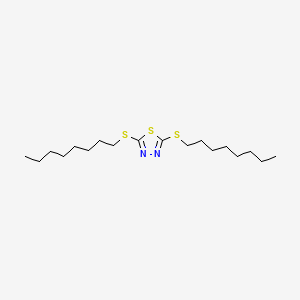
![[2-[(4-Methoxybenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 4-methoxybenzoate](/img/structure/B2525268.png)
![methyl 2-[(2Z)-6-methoxy-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2525271.png)

